![molecular formula C20H23N3O B2530037 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide CAS No. 868978-40-9](/img/structure/B2530037.png)
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Molecular Structure Analysis
The molecular structure of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” can be analyzed using 1H and 13C NMR spectrum . The 1H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH 3); 2.33 (3H, s, CH 3); 4.08 (2H, s, CH 2); 7.15 (1H, d, J = 6.9, Н Ar); 7.27 (2H, d, J = 8.4, Н Ar); 7.51 (1H, d, J = 6.9, Н Ar); 7.63 (2H, d, J = 8.4, Н Ar); 8.20 (1H, s, Н Ar); 12.77 (1H, br. s, CO 2 H). The 13C NMR spectrum, δ, ppm: 17.8; 20.8; 30.0; 113.9; 116.0; 121.0; 122.2; 127.4; 127.5; 129.2; 131.6; 136.7; 142.4; 142.9; 171.1 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketone oxime esters with simple pyridines enables an environmentally friendly synthesis of imidazo [1,2- a ]pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” can be inferred from its synthesis process. The compound is synthesized as a white powder . Its melting point is between 233–234°C .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The imidazo[1,2-a]pyridine moiety, present in this compound, has been associated with several pharmaceutical molecules. Researchers have explored its potential as a pharmacophore for drug design. Notable examples include:
Anti-Tuberculosis (TB) Agents
Imidazo[1,2-a]pyridines have demonstrated anti-TB activity. For instance:
- Q203 : A compound derived from imidazo[1,2-a]pyridine, showing significant reduction in bacterial load in a TB mouse model .
Anti-Fibrosis Activity
Some derivatives of this compound exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These findings are promising for potential therapeutic interventions .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for detecting mercury and iron ions in vitro and in vivo .
Organic Synthesis
The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines provides a versatile route for constructing these structures. The mild, metal-free conditions for N-(pyridin-2-yl)amide formation and the one-pot tandem cyclization/bromination for 3-bromoimidazopyridines are noteworthy .
Mechanism of Action
While the specific mechanism of action for “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” is not explicitly mentioned in the search results, it was shown that a similar compound exhibited antibacterial properties against Escherichia coli at the concentration of 1000 μg/ml . This suggests potential antibacterial activity for the compound .
Future Directions
The future directions for “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide” could involve further studies on its antibacterial activity . Moreover, the elucidation of the mode of action and structure-activity relationships of this compound can guide the development of new drugs based on its structure.
properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-18(16-9-5-4-6-10-16)20(24)21-12-11-17-14-23-13-7-8-15(2)19(23)22-17/h4-10,13-14,18H,3,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVANOAUTHIFDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.